REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[C:15]([CH3:16])=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[CH3:17]>C1COCC1>[NH2:7][C:8]1[C:9]([CH3:17])=[CH:10][C:11]([CH2:12][NH2:13])=[CH:14][C:15]=1[CH3:16] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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0.26 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.49 g
|
Type
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reactant
|
Smiles
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NC1=C(C=C(C#N)C=C1C)C
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with 1.0 mL of 1.0 N NaOH aqueous solution
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Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
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Type
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CUSTOM
|
Details
|
the solvent was evaporated in vacuo
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Name
|
|
Type
|
product
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Smiles
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NC1=C(C=C(CN)C=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |